Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

N-methoxy-N-methylpent-4-enamide structure
95091-90-0 structure
商品名:N-methoxy-N-methylpent-4-enamide
CAS番号:95091-90-0
MF:C7H13NO2
メガワット:143.183622121811
CID:1985712

N-methoxy-N-methylpent-4-enamide 化学的及び物理的性質

名前と識別子

    • 4-Pentenamide, N-methoxy-N-methyl-
    • N-Methoxy-N-methylpent-4-enamide
    • N-Methoxy-N-methyl-4-pentenamide (ACI)
    • N-methoxy-N-methylpent-4-enamide
    • インチ: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
    • InChIKey: UFBLFACMCVLAON-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC=C)N(C)OC

計算された属性

  • せいみつぶんしりょう: 143.09500
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 5

じっけんとくせい

  • PSA: 29.54000
  • LogP: 0.97240

N-methoxy-N-methylpent-4-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1903-0087-5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
5g
$624.0 2023-09-07
Life Chemicals
F1903-0087-1g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
1g
$208.0 2023-09-07
Life Chemicals
F1903-0087-0.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.5g
$197.0 2023-09-07
Life Chemicals
F1903-0087-10g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
10g
$874.0 2023-09-07
Life Chemicals
F1903-0087-2.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
2.5g
$416.0 2023-09-07
TRC
N302746-100mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
100mg
$ 50.00 2022-06-03
Life Chemicals
F1903-0087-0.25g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.25g
$187.0 2023-09-07
TRC
N302746-1g
N-Methoxy-N-methylpent-4-enamide
95091-90-0
1g
$ 295.00 2022-06-03
TRC
N302746-500mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
500mg
$ 210.00 2022-06-03

N-methoxy-N-methylpent-4-enamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, 0 °C
1.2 overnight, 0 °C → rt
リファレンス
Photoredox Imino Functionalizations of Olefins
Davies, Jacob; Sheikh, Nadeem S.; Leonori, Daniele, Angewandte Chemie, 2017, 56(43), 13361-13365

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
A new radical-ionic allylation sequence
Briggs, Michael E.; Zard, Samir Z., Synlett, 2005, (2), 334-336

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ;  overnight, rt
リファレンス
Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors
, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
リファレンス
Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds
O'Connell, Kieron M. G.; Diaz-Gavilan, Monica; Galloway, Warren R. J. D.; Spring, David R., Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A practical synthesis of (S)-cyclopent-2-enol
Goncalves-Martin, Monica G.; Saxer, Andreas; Renaud, Philippe, Synlett, 2009, (17), 2801-2802

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
リファレンス
Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents
Trost, Barry M.; Lehr, Konrad; Michaelis, David J.; Xu, Jiayi; Buckl, Andreas K., Journal of the American Chemical Society, 2010, 132(26), 8915-8917

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
リファレンス
Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking
Rodrigalvarez, Jesus; Wang, Hao; Martin, Ruben, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations
Kreibich, Michael; Gemander, Manuel ; Peter, David; Yadav, Dharmendra B.; de Koning, Charles B.; et al, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature
Beneteau, Romain; Despiau, Carole F.; Rouaud, Jean-Christophe; Boussonniere, Anne; Silvestre, Virginie; et al, Chemistry - A European Journal, 2015, 21(32), 11378-11386

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 4 h, rt
リファレンス
Photoinduced Olefin Diamination with Alkylamines
Govaerts, Sebastian ; Angelini, Lucrezia ; Hampton, Charlotte ; Malet-Sanz, Laia; Ruffoni, Alessandro ; et al, Angewandte Chemie, 2020, 59(35), 15021-15028

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; Middel, Christoph; Harms, Klaus; Koert, Ulrich, Organic Letters, 2018, 20(16), 5071-5074

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Multi-site programmable functionalization of alkenes via controllable alkene isomerization
Wu, Zhengxing ; Meng, Jingjie ; Liu, Huikang ; Li, Yunyi ; Zhang, Xiao ; et al, Nature Chemistry, 2023, 15(7), 988-997

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
リファレンス
Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination
Brenzovich, Jr. William E.; Benitez, Diego; Lackner, Aaron D.; Shunatona, Hunter P.; Tkatchouk, Ekaterina; et al, Angewandte Chemie, 2010, 49(32), 5519-5522

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ;  rt
リファレンス
Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes
Sherry, Benjamin D.; Fuerstner, Alois, Chemical Communications (Cambridge, 2009, (46), 7116-7118

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
リファレンス
Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade
Hilby, Kimberly M.; Denmark, Scott E., Journal of Organic Chemistry, 2021, 86(21), 14250-14289

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  12 h, 0 °C → rt
リファレンス
Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes
Qian, Deyun; Hu, Haoxiang; Liu, Feng; Tang, Bin; Ye, Weimin; et al, Angewandte Chemie, 2014, 53(50), 13751-13755

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones
Fournial, Anais; Ranaivondrambola, Tsiresy; Mathe-Allainmat, Monique; Robins, Richard J.; Lebreton, Jacques, European Journal of Organic Chemistry, 2010, (1), 152-156

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxalyl chloride ,  Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane ,  Water ;  0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
リファレンス
Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
リファレンス
The Double [3+2] Photocycloaddition Reaction
Woolford, Jason A., 2010, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min
リファレンス
Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines
He, Chuan; Gaunt, Matthew J., Chemical Science, 2017, 8(5), 3586-3592

N-methoxy-N-methylpent-4-enamide Raw materials

N-methoxy-N-methylpent-4-enamide Preparation Products

N-methoxy-N-methylpent-4-enamide 関連文献

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